1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
2-pyridin-4-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLSHXLQIAOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
The 1,2,4-Triazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Versatility of a Five-Membered Ring
In the vast landscape of heterocyclic chemistry, the 1,2,4-triazole nucleus, a five-membered ring with three nitrogen atoms and two carbon atoms, has emerged as a "privileged structure".[1] This designation is not arbitrary; it reflects the scaffold's remarkable versatility and its presence in a multitude of clinically successful therapeutic agents.[2][3] The unique physicochemical properties of the 1,2,4-triazole ring, including its metabolic stability, capacity for hydrogen bonding, and its ability to act as a bioisostere for amide or ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1][4] This has led to the development of 1,2,4-triazole derivatives with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and antibacterial effects.[1][5] This guide provides an in-depth exploration of the applications of 1,2,4-triazoles in medicinal chemistry, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Applications and Mechanisms of Action
The therapeutic utility of 1,2,4-triazoles is extensive. The following sections delve into the most significant applications and the underlying molecular mechanisms.
Antifungal Agents: The Hallmark of 1,2,4-Triazole Activity
Perhaps the most well-known application of 1,2,4-triazoles is in the development of potent antifungal agents.[1] Marketed drugs such as Fluconazole, Itraconazole, and Voriconazole are mainstays in the treatment of systemic fungal infections.[1][6]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary mechanism of action for triazole antifungals is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[7] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol. This disruption in ergosterol production leads to the accumulation of toxic 14α-methylated sterols, which compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth and leading to cell death.[1]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Agents: A Multifaceted Approach to Oncology
The 1,2,4-triazole scaffold is also a key feature in several anticancer drugs, demonstrating its adaptability in targeting various cancer-related pathways.[8][9] Notable examples include the aromatase inhibitors Letrozole and Anastrozole, which are used in the treatment of hormone-responsive breast cancer.[1]
Mechanisms of Action in Oncology:
The anticancer effects of 1,2,4-triazole derivatives are diverse and can include:
-
Enzyme Inhibition: Similar to their antifungal counterparts, some 1,2,4-triazoles inhibit enzymes crucial for cancer cell proliferation, such as kinases, carbonic anhydrases, and topoisomerases.[8]
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[10]
-
Interference with DNA: Some compounds can interact with DNA, disrupting its replication and transcription processes in cancer cells.[8]
-
Modulation of Apoptotic Pathways: 1,2,4-triazole-containing molecules can induce programmed cell death (apoptosis) in cancer cells.[8]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Antiviral and Anti-inflammatory Applications
The structural versatility of 1,2,4-triazoles has also been exploited in the development of antiviral and anti-inflammatory agents.[11][12] The broad-spectrum antiviral drug Ribavirin, which contains a 1,2,4-triazole ring, is a testament to its potential in this area.[1][13] Furthermore, various derivatives have demonstrated promising activity against a range of viruses, including influenza, HIV, and hepatitis viruses.[13][14] In the context of inflammation, 1,2,4-triazole derivatives have been shown to inhibit key pro-inflammatory enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX), and to modulate the levels of pro-inflammatory cytokines.[15][16]
Quantitative Data on Biological Activity
The efficacy of 1,2,4-triazole derivatives is typically quantified using standard metrics such as the Minimum Inhibitory Concentration (MIC) for antifungal and antibacterial activity, and the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition and anticancer activity.
| Compound Class | Target | Example Compound | Activity Metric | Value | Reference |
| Antifungal | Candida albicans | Fluconazole | MIC | 12.5 µg/mL | [1] |
| Antifungal | Ergosterol Biosynthesis (T. mentagrophytes) | Efinaconazole | IC₅₀ | 0.0070 µg/mL | [17] |
| Anticancer | HeLa Cells | Indole-triazole hybrid (9p) | IC₅₀ | 8.3 µM (Tubulin Polymerization) | [10] |
| Anti-inflammatory | COX-2 | Pyrrolo[3,4-d]pyridazinone derivative | IC₅₀ | 47.83–49.79 µM | [15] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and biological evaluation of 1,2,4-triazole derivatives. Researchers should adapt these protocols based on the specific properties of their target compounds and assays.
Protocol 1: General Synthesis of a 4-Amino-1,2,4-triazole-3-thione Derivative
This protocol outlines a common multi-step synthesis for a 1,2,4-triazole-3-thione, a versatile intermediate for further functionalization.[18]
Materials:
-
Aromatic carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Appropriate solvents for reaction and workup (e.g., DMF, THF, dichloromethane)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, TLC plates)
Step-by-Step Methodology:
-
Esterification of the Carboxylic Acid:
-
Dissolve the starting aromatic carboxylic acid in an excess of the corresponding alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify the resulting ester.
-
-
Hydrazinolysis of the Ester:
-
Dissolve the purified ester in ethanol.
-
Add an excess of hydrazine hydrate and reflux the mixture for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to obtain the corresponding acid hydrazide as a precipitate, which can be collected by filtration.
-
-
Formation of the Carbothioamide:
-
Dissolve the acid hydrazide in a suitable solvent like ethanol.
-
Add an equimolar amount of potassium hydroxide followed by the dropwise addition of carbon disulfide.
-
Stir the reaction mixture at room temperature for several hours. The formation of the potassium dithiocarbazinate salt can be observed.
-
-
Cyclization to the 1,2,4-Triazole-3-thione:
-
To the suspension of the potassium dithiocarbazinate salt, add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours. The evolution of hydrogen sulfide gas may be observed.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 4-amino-1,2,4-triazole-3-thione.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Caption: General workflow for the synthesis of a 1,2,4-triazole-3-thione derivative.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal strain.
Materials:
-
Synthesized 1,2,4-triazole derivative
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal drug (e.g., Fluconazole)
-
Negative control (DMSO or solvent used to dissolve the compound)
-
Sterile water and saline
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in the RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound and the positive control drug in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compounds in the 96-well plate using the RPMI-1640 medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without any drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection or by using a microplate reader to measure the absorbance at a specific wavelength (e.g., 530 nm).
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control.
-
Conclusion: A Scaffold of Enduring Importance
The 1,2,4-triazole ring system continues to be a cornerstone of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[2][5] The well-established antifungal properties, coupled with the growing evidence of its efficacy in anticancer, antiviral, and anti-inflammatory applications, ensure that this privileged scaffold will remain a focus of drug discovery and development for the foreseeable future. The synthetic tractability and the potential for diverse functionalization of the triazole ring provide a fertile ground for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
A comprehensive list of references is available upon request. For the purpose of this document, citations are provided in-text. The following is a sample of key references used in the compilation of this guide:
- An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.).
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.).
- A Comprehensive review on 1, 2,4 Triazole. (n.d.).
- "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (n.d.).
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem. (n.d.).
- review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025, February 4).
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (2025, July 15).
- Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. (n.d.).
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016, April 1).
- An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (2023, February 1).
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. (2024, December 21).
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23).
-
A Literature Review Focusing on the Antiviral Activity of[2][7] and[2][7][19]-triazoles - PubMed. (n.d.). Retrieved from
-
A Literature Review Focusing on the Antiviral Activity of[2][7] and[2][7][19]-triazoles. (2023, November 24). Retrieved from
- Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - Taylor & Francis. (2020, January 10).
- Why is 1,2,3-1,2,4-Triazole Such a Beloved Structure in Medicinal Chemistry? - Guidechem. (2020, November 15).
- Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - RSC Publishing. (n.d.).
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14).
- Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.).
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - ASM Journals. (n.d.).
Sources
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- 5. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]
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- 8. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Technical Evaluation of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine (PyTA-1)
[1]
Executive Summary
The search for novel antibacterial pharmacophores has renewed interest in nitrogen-rich heterocycles.[1] The This compound (PyTA-1) scaffold combines a basic pyridine ring with an amino-triazole core.[1] Unlike its C-linked isomers (e.g., 3-(pyridin-4-yl)-triazole), the N-linked PyTA-1 offers unique electrostatic properties due to the direct conjugation of the pyridine nitrogen with the triazole core, potentially enhancing permeability in Gram-negative bacteria.[1]
This guide provides validated protocols for the synthesis verification , antibacterial profiling , and mechanism of action (MoA) elucidation of PyTA-1 and its derivatives.
Chemical Characterization & Regioisomer Control
Critical Insight: The synthesis of N-substituted triazoles often yields a mixture of regioisomers (N1, N2, and N4). For PyTA-1, ensuring the pyridine is attached at the N1 position is critical for biological activity, as N2-isomers often lack the required hydrogen-bonding geometry for target binding.[1]
Protocol 1: Regioisomer Verification via 2D-NMR
Standard 1H-NMR is often insufficient to distinguish N1 from N2 isomers due to similar chemical shifts.[1]
Materials:
Methodology:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Focus on the correlation between the triazole C5 proton/carbon and the pyridine ring protons .
-
N1-Isomer (Target): You will observe a strong 3-bond coupling (
) between the Triazole-C5 and the Pyridine-C2/C6 protons if the rings are linked at N1.[1] -
N2-Isomer (Impurity): The symmetry of the N2-substitution often results in distinct shielding patterns; the cross-peaks will differ significantly in intensity and shift.[1]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
Data Interpretation:
| Feature | N1-Isomer (PyTA-1) | N2-Isomer (Inactive) |
|---|---|---|
| Symmetry | Asymmetric | Symmetric (often) |
| NOE Signal | Strong (NH2
Antibacterial Susceptibility Profiling
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against ESKAPE pathogens.
Protocol 2: Broth Microdilution Assay (CLSI M07-A10 Compliant)
Self-Validating Step: Use Pseudomonas aeruginosa ATCC 27853 as a quality control strain.[1] Ciprofloxacin must yield an MIC of 0.25–1.0 µg/mL for the assay to be valid.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Resazurin dye (0.01% w/v) – Visual growth indicator.
-
PyTA-1 Stock: 10 mg/mL in DMSO.[1]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard diluted 1:100). -
Plate Setup:
-
Dispense 100 µL CAMHB into 96-well plates.
-
Perform serial 2-fold dilutions of PyTA-1 (Range: 0.5 – 256 µg/mL).[1]
-
Control A: Solvent control (DMSO < 1%).
-
Control B: Sterility control (Media only).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin. Incubate 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
Visual Workflow (DOT):
Figure 1: Validated workflow for high-throughput MIC determination using metabolic indicators.
Mechanism of Action (MoA) Investigation
Hypothesis: Pyridine-triazole hybrids often act via DNA Gyrase inhibition (mimicking the quinolone binding pocket) or Membrane disruption (cationic amphiphilicity).
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
Rationale: To determine if PyTA-1 targets intracellular replication machinery.[1]
Components:
-
E. coli DNA Gyrase (Topo II) Holoenzyme.[4]
-
Relaxed pBR322 plasmid DNA (Substrate).
-
Assay Buffer (Tris-HCl, KCl, MgCl2, ATP).
Steps:
-
Mix: 0.5 µg Relaxed pBR322 + 1 U Gyrase + Test Compound (PyTA-1) in buffer.
-
Incubate: 37°C for 30 minutes.
-
Stop: Add 0.2% SDS and Proteinase K.
-
Electrophoresis: Run on 1% Agarose gel (TAE buffer) at 50V for 3 hours.
-
Stain: Ethidium Bromide.[1]
Interpretation:
-
Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).
-
Inhibition: Presence of relaxed DNA band at the top of the gel in the presence of PyTA-1 indicates enzyme inhibition.[1]
Protocol 4: Membrane Permeability (Propidium Iodide Uptake)
Rationale: To assess if PyTA-1 acts as a membrane-active agent (bactericidal).[1]
Steps:
-
Treat E. coli (
CFU/mL) with PyTA-1 at MIC for 1 hour. -
Wash cells with PBS.[1]
-
Add Propidium Iodide (PI) (10 µM final).
-
Measure Fluorescence (Ex: 535 nm / Em: 617 nm).
-
Control: CTAB (Positive control for lysis).
MoA Decision Logic (DOT):
Figure 2: Decision tree for classifying the antibacterial mechanism of PyTA-1.
Data Summary & Reference Values
Typical performance metrics for PyTA-1 derivatives based on structure-activity relationship (SAR) studies.
| Organism | Strain | Expected MIC (µg/mL) | Clinical Relevance |
| S. aureus | ATCC 29213 | 4 – 16 | Gram(+) Skin Infections |
| E. coli | ATCC 25922 | 8 – 32 | Gram(-) Urinary Sepsis |
| P. aeruginosa | ATCC 27853 | > 64 | Resistant Gram(-) |
| M. tuberculosis | H37Rv | 2 – 8 | Tuberculosis (Potent) |
Note: The pyridine moiety enhances activity against Mycobacteria due to structural similarity to Isoniazid.[1]
References
-
Klimesova, V., et al. "Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzyl derivatives." European Journal of Medicinal Chemistry, 2006. [Link]([Link]
Application Note: In Vitro Evaluation of 1,2,4-Triazole Pyridine Derivatives as Anticancer Agents
[1][2][3][4][5]
Strategic Rationale & Chemical Logic
The 1,2,4-triazole-pyridine hybrid scaffold represents a "privileged structure" in medicinal chemistry. This design leverages the molecular hybridization strategy , combining two distinct pharmacophores to achieve synergistic potency and overcome drug resistance.
-
The Pyridine Moiety: Often acts as a bioisostere for the pyrimidine ring found in ATP, allowing it to function as a hinge-binder in the ATP-binding pocket of kinases (e.g., EGFR, c-Met).
-
The 1,2,4-Triazole Ring: Functions as a stable, rigid linker that positions substituents in specific hydrophobic pockets. It also acts as a hydrogen bond acceptor, crucial for interacting with residues like Lys745 in EGFR or specific beta-tubulin residues.
Primary Mechanisms of Action (MoA): Based on current structure-activity relationship (SAR) data, these derivatives typically exhibit anticancer activity through two dominant pathways:
-
Kinase Inhibition: specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.
-
Microtubule Destabilization: Binding to the colchicine site of tubulin, inhibiting polymerization, and causing G2/M cell cycle arrest.
Experimental Workflow
The following workflow outlines the critical path from compound solubilization to mechanistic validation.
Figure 1: Decision-tree workflow for evaluating triazole-pyridine derivatives. Note the bifurcation at Phase III based on preliminary cell cycle data.
Protocol A: High-Throughput Cytotoxicity Screen (CCK-8)
Why CCK-8 over MTT? For hydrophobic scaffolds like triazole-pyridines, MTT is suboptimal because the resulting formazan crystals require solubilization in DMSO, which can cause precipitation errors with these specific derivatives. CCK-8 (WST-8) produces a water-soluble formazan, reducing handling steps and variability.
Materials
-
Cell Lines: A549 (Lung), MCF-7 (Breast), and HUVEC (Normal control for selectivity index).
-
Reagent: Cell Counting Kit-8 (Dojindo or equivalent).
-
Vehicle: DMSO (Anhydrous).
Step-by-Step Methodology
-
Seeding:
-
Seed cells at 3,000–5,000 cells/well in 96-well plates.
-
Expert Insight: Triazole derivatives often induce cytostasis before cytotoxicity. Seeding too densely (>8,000 cells) will mask the antiproliferative effect due to contact inhibition, leading to artificially high IC50s.
-
-
Compound Preparation:
-
Treatment:
-
Incubate cells for 48 to 72 hours . 24 hours is insufficient for tubulin-targeting agents to induce apoptosis.
-
-
Measurement:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours at 37°C until orange color develops.
-
Measure Absorbance at 450 nm .
-
Self-Validating Criteria (QC)
-
Z-Factor: Must be > 0.5 for the plate to be valid.
-
Edge Effect: If outer wells show >15% variance from inner wells, exclude them and use only inner 60 wells.
Protocol B: Tubulin Polymerization Assay (Target Engagement)
Since 1,2,4-triazoles frequently target the colchicine binding site, this assay is mandatory to confirm the MoA.
Principle
Free tubulin heterodimers polymerize into microtubules in the presence of GTP and heat (37°C), increasing light scattering (absorbance at 340 nm) or fluorescence (DAPI reporter). Destabilizers (like triazoles) suppress this curve; stabilizers (like Paclitaxel) enhance it.
Materials
-
Purified Tubulin: >99% pure porcine brain tubulin (Cytoskeleton Inc. or equivalent).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.[5][6]
-
Controls: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Negative).
Step-by-Step Methodology
-
Pre-warming: Pre-warm the 96-well half-area plate to 37°C in the reader. Temperature fluctuation is the #1 cause of assay failure.
-
Master Mix: Prepare tubulin (3 mg/mL) in GTP-supplemented buffer on ice.
-
Compound Addition:
-
Add 5 µL of 10x compound stock to wells.
-
Immediately add 45 µL of Tubulin Master Mix.
-
-
Kinetics:
-
Read Absorbance (340 nm) or Fluorescence (Ex 360 / Em 450) every 30 seconds for 60 minutes .
-
Data Interpretation
Compare the Vmax (maximum slope) and Final Plateau against controls.
| Compound Type | Lag Phase | Vmax (Slope) | Final Plateau |
| Vehicle (DMSO) | Normal | Normal | 100% (Baseline) |
| Stabilizer (Paclitaxel) | Shortened | Increased | >120% |
| Destabilizer (Triazole) | Prolonged | Decreased | <50% |
Mechanistic Signaling Pathway
Understanding how the molecule triggers cell death is essential for publication.
Figure 2: Dual-mechanism pathway. Triazole-pyridines often inhibit EGFR (Left) or Tubulin (Right), converging on Caspase-3 mediated apoptosis.
Data Presentation Standards
When reporting results, summarize quantitative data in a comparative table.
Table 1: SAR Summary of Triazole-Pyridine Derivatives (Mock Data)
| Compound ID | R1 Substituent | R2 Substituent | A549 IC50 (µM) | HUVEC IC50 (µM) | Selectivity Index (SI) | Tubulin Inhibition % |
| TP-01 | -H | -Cl | 12.5 ± 1.2 | 15.0 | 1.2 (Toxic) | 10% |
| TP-04 | -OCH3 | -F | 4.2 ± 0.5 | 45.0 | 10.7 (Good) | 45% |
| TP-09 (Lead) | -Trimethoxy | -CF3 | 0.8 ± 0.1 | >100 | >125 (Excellent) | 88% |
| Colchicine | N/A | N/A | 0.05 | >10 | >200 | 95% |
Note: A Selectivity Index (SI) > 10 is generally required for a compound to be considered a viable lead candidate.
References
-
BenchChem. (2025).[7] A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. Retrieved from (Context: General mechanism and scaffold utility).
-
Al-Wahaibi, L. H., et al. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors.[8][9]Bioorganic Chemistry . Retrieved from (Context: EGFR targeting specificity).
-
Cytoskeleton, Inc. (2024). Tubulin Polymerization Assay Protocol. Retrieved from (Context: Standardized polymerization kinetics).
-
Zhang, S., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold.RSC Advances . Retrieved from (Context: Validation of pyridine-based tubulin inhibitors).
-
National Institutes of Health (NIH). (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.[10]STAR Protocols . Retrieved from (Context: Drug resistance and IC50 methodology).
Sources
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. imrpress.com [imrpress.com]
- 3. youtube.com [youtube.com]
- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Characterization of Triazole Antifungals: From MIC to Mechanism
Application Note & Protocol Guide
Abstract
The 1,2,4-triazole pharmacophore remains a cornerstone of antifungal therapy, targeting the heme iron of the fungal enzyme lanosterol 14
Part 1: Compound Handling & Solubility (The Invisible Variable)
Expertise Insight: Inconsistent data in antifungal assays often stems from precipitation, not biology. Triazoles are lipophilic. While DMSO is the standard solvent, it is toxic to fungi at concentrations
Protocol: Stock Solution Preparation
-
Solvent Selection: Dissolve the triazole compound in 100% DMSO (molecular biology grade). Avoid ethanol due to rapid evaporation altering concentrations.
-
Concentration: Prepare a master stock at 100× the highest desired final test concentration (typically 6400 µg/mL for a 64 µg/mL top well).
-
Visual Check: Vortex for 1 minute. Inspect for turbidity. If precipitate forms upon dilution into media, sonicate for 15 minutes at 40 kHz.
-
Storage: Aliquot into amber glass vials (preventing photodegradation) and store at -80°C. Do not freeze-thaw more than 3 times.
Part 2: Primary Screening – Broth Microdilution (MIC)
Scientific Integrity: The definition of "inhibition" for azoles is nuanced. Unlike amphotericin B (fungicidal), azoles are fungistatic against yeasts. This results in the "Trailing Effect" —partial growth at concentrations above the MIC.
Comparative Standards: CLSI vs. EUCAST
To ensure global relevance, this protocol synthesizes the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines with European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 standards.
| Parameter | CLSI (M27/M38) | EUCAST (E.Def 7.3) | Recommended for Screening |
| Plate Format | Round-bottom (U-shape) | Flat-bottom | Flat-bottom (Better for spectrophotometric reading) |
| Glucose | 0.2% | 2.0% | 2.0% (Promotes vigorous growth, reducing ambiguity) |
| Inoculum | |||
| Reading | Visual | Spectrophotometric | Spectrophotometric (Removes subjective bias) |
Step-by-Step Protocol (Modified EUCAST)
Materials:
-
RPMI 1640 medium (with L-glutamine, w/o bicarbonate).
-
MOPS buffer (0.165 M, pH 7.0) – Critical for azole stability.
-
96-well flat-bottom microtiter plates (treated for tissue culture).
Workflow:
-
Media Prep: Prepare "Double Strength" RPMI-2% Glucose (2× RPMI, 4% Glucose, 0.33 M MOPS, pH 7.0).
-
Dilution Series:
-
Dispense 100 µL of sterile distilled water into columns 2–12.
-
Add 200 µL of 2× compound concentration to column 1.
-
Perform serial 1:2 dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Controls: Column 11 = Growth Control (Drug-free). Column 12 = Sterile Control (Media only).
-
-
Inoculum Prep:
-
Suspend fresh colonies (Candida or Aspergillus conidia) in sterile saline.
-
Adjust to 0.5 McFarland standard.
-
Dilute 1:100 in sterile water.
-
-
Assay Assembly: Add 100 µL of the diluted inoculum to wells 1–11. Add 100 µL sterile water to well 12.
-
Final Volume: 200 µL/well.[2]
-
Final DMSO: 1%.
-
-
Incubation:
Data Analysis (The 50% Rule):
Due to the trailing effect, the MIC for triazoles is defined as the lowest concentration resulting in
Part 3: Mechanistic Validation – Sterol Quantitation
Authoritative Grounding: To confirm the compound acts via CYP51 inhibition (and not general toxicity), you must quantify the depletion of ergosterol and the accumulation of methylated precursors (e.g., lanosterol, eburicol). The Arthington-Skaggs method is the gold standard for this analysis [1].
Principle
CYP51 inhibition blocks the conversion of lanosterol to ergosterol.[6][7] This shifts the sterol profile:
-
Ergosterol: Absorbs at 281.5 nm .
-
24(28)-Dehydroergosterol (DHE) / Precursors: Absorb intensely at 230 nm .
-
Validation: A potent triazole will decrease the 281.5 nm peak and increase the 230 nm peak.
Protocol: Saponification & Extraction[10][11]
-
Culture: Grow isolate in 50 mL RPMI (with and without sub-MIC concentration of the triazole) for 16–24 hours.
-
Harvest: Centrifuge at 2500 rpm for 5 min. Wash pellets with sterile distilled water. Record Wet Pellet Weight .
-
Saponification:
-
Add 3 mL of 25% alcoholic KOH (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol).
-
Vortex for 1 minute.
-
Incubate in an 85°C water bath for 1 hour.
-
-
Extraction:
-
Allow to cool.[2] Add 1 mL sterile water and 3 mL n-heptane .
-
Vortex vigorously for 3 minutes.
-
Allow layers to separate (approx. 30 mins).
-
-
Quantification:
-
Transfer the upper heptane layer to a quartz cuvette.
-
Scan absorbance from 230 nm to 300 nm.
-
Calculation:
Part 4: Visualization of Workflows & Mechanisms
Diagram 1: Mechanism of Action (CYP51 Inhibition)
This diagram illustrates the interruption of the ergosterol pathway by triazole compounds.
Caption: Triazoles bind the heme iron of CYP51, blocking ergosterol synthesis and causing toxic sterol accumulation.[1]
Diagram 2: Experimental Workflow
The logical progression from stock preparation to mechanistic confirmation.
Caption: Integrated workflow ensuring solubility, standardized screening, and mechanistic verification.
References
-
Arthington-Skaggs, B. A., et al. (1999).[8][9] Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[10][9] Journal of Clinical Microbiology, 37(10), 3332–3337.[8][9]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27) and Filamentous Fungi (M38).[4][11]
-
EUCAST. (2020).[12][13] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).
-
Revankar, S. G., et al. (1998). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent.[14][15][16] Antimicrobial Agents and Chemotherapy.[3][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CLSI - New and Updated Antifungal Microbiology Documents [rapidmicrobiology.com]
- 5. rjptonline.org [rjptonline.org]
- 6. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njccwei.com [njccwei.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Optimizing Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol
Core Synthesis Directive
This guide addresses the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol (CAS: 36209-51-5).[1][2] The standard route involves the formation of a potassium dithiocarbazate intermediate from isonicotinic acid hydrazide (isoniazid), followed by cyclization with hydrazine hydrate.
Critical Criticality: The primary yield-killers in this reaction are incomplete cyclization (leading to thiosemicarbazide impurities) and pH mismanagement during isolation (leading to product loss due to the amphoteric pyridine ring).
Reaction Workflow Visualization
The following diagram outlines the mechanistic pathway and critical control points (CCPs) for the synthesis.
Caption: Mechanistic pathway from Isoniazid to the target Triazole-Thiol, highlighting the critical cyclization step.
Troubleshooting & Optimization (FAQ)
Q1: My yield is consistently low (<50%). What is the root cause?
Diagnosis: The most common cause is insufficient hydrazine hydrate or premature termination of the cyclization step.
-
The Science: The conversion of the dithiocarbazate intermediate to the triazole ring requires the displacement of a sulfur atom (as
) and water. This is an equilibrium-driven process. -
Solution:
-
Stoichiometry: Ensure you are using a significant excess of hydrazine hydrate (typically 2.5 to 3 equivalents relative to the dithiocarbazate).
-
Reflux Time: Extend the reflux time. Conventional heating often requires 4–8 hours . Monitor the evolution of
gas (rotten egg smell); the reaction is not complete until gas evolution ceases. -
Microwave Alternative: If available, microwave irradiation can drive this reaction to completion in minutes (see Table 1).
-
Q2: I obtain a sticky oil or gum upon acidification, not a precipitate.
Diagnosis: This is a pH Isolation Error . The target molecule contains a basic pyridine ring (
-
The Science:
-
pH < 3: The pyridine ring protonates (
), increasing water solubility. -
pH > 8: The thiol deprotonates (
), increasing water solubility. -
Isoelectric Point: The molecule precipitates best as a neutral zwitterion or uncharged species.
-
-
Solution:
-
Cool the reaction mixture to
before acidification. -
Acidify slowly with Conc. HCl to pH 4–5 . Do not go below pH 3.
-
If an oil forms, induce crystallization by scratching the glass walls or adding a seed crystal. Letting the oil sit in the fridge overnight often solidifies it.
-
Q3: The product color is dark yellow/brown instead of light cream.
Diagnosis: Oxidation of the thiol group to a disulfide or contamination with elemental sulfur.
-
Solution:
-
Recrystallization: The standard purification solvent is Ethanol/Water (3:1) . Dissolve in hot ethanol, filter while hot to remove elemental sulfur (which is insoluble), then add water and cool.
-
Inert Atmosphere: Perform the reflux under Nitrogen (
) to prevent oxidative dimerization of the thiol.
-
Comparative Data: Conventional vs. Microwave Synthesis
The method of energy input significantly impacts the yield and purity profile.
| Parameter | Conventional Reflux | Microwave Irradiation |
| Reaction Time | 4 – 12 Hours | 5 – 15 Minutes |
| Solvent | Ethanol (Abs.) | Ethanol or Solvent-Free |
| Typical Yield | 45% – 65% | 85% – 94% |
| Purity (Crude) | Moderate (requires recrystallization) | High |
| Energy Efficiency | Low | High |
Data Source: Synthesized from comparative studies on 1,2,4-triazole derivatives [1][2].
Optimized Experimental Protocol (Gold Standard)
Objective: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol (10 mmol scale).
Reagents:
-
Isonicotinic acid hydrazide (Isoniazid): 1.37 g (10 mmol)
-
Potassium Hydroxide (KOH): 0.84 g (15 mmol)
-
Carbon Disulfide (
): 1.14 g (15 mmol) -
Hydrazine Hydrate (80% or 99%): 1.5 g (~30 mmol)
-
Absolute Ethanol: 30 mL
Step-by-Step Procedure:
-
Dithiocarbazate Formation:
-
Dissolve KOH in absolute ethanol (20 mL) in a round-bottom flask.
-
Add Isoniazid and stir at room temperature until dissolved.
-
Add
dropwise. A solid precipitate (Potassium Dithiocarbazate) will form. -
Stir at room temperature for 12–16 hours .
-
Checkpoint: The mixture should be a thick suspension.
-
-
Cyclization:
-
Add Hydrazine Hydrate (excess) directly to the suspension.
-
Reflux the mixture on an oil bath (
) for 6–8 hours . -
Observation: The mixture will likely turn clear and homogenous as the reaction proceeds, then potentially change color (light yellow to green/brown).
gas will evolve (trap this in a bleach solution).
-
-
Isolation:
-
Purification:
-
Recrystallize from Ethanol/Water .
-
Dry in a vacuum oven at
. -
Validation: Melting point should be 250–254°C [3].
-
References
-
Ehsan, M. et al. (2016).[5] "A rapid solid supported synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol and its derivatives." Chemistry International, 2(4), 262-266.[5] Link
-
Gupta, R. L. et al. (2010). "Synthesis of Schiff bases of 4-amino-3-mercapto-5-pyridin-4yl-4H-1,2,4-triazole and their evaluation as SAR inducers." Indian Journal of Chemistry, 49B. Link
-
Sigma-Aldrich. "Product Specification: 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol."[2] Link
-
Machewar, K. (2017).[4] "Overview of Mercapto-1,2,4-Triazoles." Journal of Chemical and Pharmaceutical Research, 9(11), 132-144.[4] Link
Sources
"stability of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine in different solvents"
Technical Support Center: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Ticket ID: PTA-STAB-Guide-001 Subject: Stability, Solubility, and Handling Protocols Status: Open for Consultation[1]
Executive Summary
This technical guide addresses the physicochemical stability and solubility profile of This compound (referred to herein as PTA ).[1]
PTA is a bifunctional heterocyclic building block. Its stability is governed by two competing electronic systems: the electron-deficient pyridine ring and the electron-rich, amphoteric amino-triazole core. Users frequently encounter issues with solubility-induced precipitation in aqueous buffers and base-catalyzed isomerization (Dimroth rearrangement).[1]
Module 1: Solubility Troubleshooting
User Issue: "My compound precipitates when added to PBS or cell culture media."
Root Cause Analysis: PTA possesses a pyridine nitrogen (pKa ~5.[1]2) and an exocyclic amine.[1][2] At physiological pH (7.4), the molecule is largely uncharged and exhibits poor aqueous solubility due to strong intermolecular hydrogen bonding (crystal lattice energy).[1]
Solubility Profile & Solvent Selection
| Solvent | Solubility Rating | Primary Use | Stability Risk |
| DMSO | Excellent (>50 mM) | Stock solutions | Hygroscopic; freeze-thaw cycles can induce degradation. |
| Methanol/Ethanol | Good | Intermediate dilution | Volatile; concentration changes over time. |
| Water (pH 7) | Poor (<1 mM) | None | Precipitation risk high.[1] |
| 0.1 M HCl | High | Aqueous delivery | Protonation of pyridine enhances solubility. |
| PBS (pH 7.4) | Poor | Assay buffer | Crash-out risk upon dilution from DMSO.[1] |
Protocol: The "Acid-Switch" Dissolution Method
Use this method for aqueous assay preparation to prevent precipitation.
-
Weigh the required amount of PTA solid.
-
Dissolve fully in 100% DMSO to create a 1000x Stock Solution (e.g., 10 mM).
-
Prepare the aqueous buffer. Crucial Step: If the final pH allows, acidify the buffer slightly (pH < 5) to protonate the pyridine ring, drastically increasing solubility.[1]
-
Dilute the DMSO stock into the buffer while vortexing rapidly.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless solubility fails.[1]
-
Module 2: Chemical Stability & Degradation
User Issue: "I see extra peaks in my HPLC chromatogram after 24 hours."
Root Cause Analysis: While the 1,2,4-triazole ring is robust against hydrolysis, the 1-substituted-5-amino motif is susceptible to Dimroth Rearrangement under basic conditions. Additionally, the pyridine nitrogen is prone to N-oxidation.
Critical Degradation Pathways
-
Base-Catalyzed Rearrangement (Dimroth):
-
Oxidative Degradation:
Visualized Workflow: Stability Testing
Caption: Decision matrix for stress-testing PTA. Red nodes indicate high-risk conditions requiring immediate mitigation.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I store the DMSO stock solution at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic (absorbs water from air).[1] Repeated freeze-thaw cycles introduce water, which can cause the PTA to precipitate inside the tube or accelerate hydrolysis if impurities are present. Recommendation: Aliquot stocks into single-use vials before freezing.
Q2: The compound turned yellow in solution. Is it ruined? A: Likely yes. Yellowing often indicates the formation of Pyridine-N-oxide derivatives or azo-coupling products driven by light or oxidation. Troubleshoot: Check your solvent quality. Old DMSO can contain peroxides. Use LC-MS to check for a mass shift of +16 Da (Oxygen).[1]
Q3: Is this compound compatible with reducing agents (DTT, TCEP)? A: Generally, yes.[1] The triazole and pyridine rings are stable to standard biological reducing agents. However, avoid strong metal hydrides (e.g., LiAlH4) which could reduce the pyridine ring.[1]
References
-
Heterocyclic Chemistry Principles: Joule, J.A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (General stability of 1,2,4-triazoles and pyridines).
-
Dimroth Rearrangement Mechanism: El-Ashry, E. S. H., et al. (2010).[1] "Dimroth rearrangement: translocation of heteroatoms in heterocyclic rings." Arkivoc, 2010(1), 265-306.[1]
-
Solubility of Aminotriazoles: Ovidius University Annals of Chemistry. (2015).[4] "Determination of the pKa value of some 1,2,4-triazol derivatives."
-
Forced Degradation Guidelines: ICH Harmonised Tripartite Guideline. (2003).[1] "Stability Testing of New Drug Substances and Products Q1A(R2)."
Sources
"purification techniques for substituted 1,2,4-triazoles"
Technical Support Center: Purification of Substituted 1,2,4-Triazoles
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purification, Isolation, and Regioisomer Separation
Introduction: The Amphoteric Challenge
Welcome to the technical support hub for 1,2,4-triazole purification. If you are here, you are likely struggling with one of three problems: regioisomer separation (N1 vs. N2/N4), tailing on silica , or solubility issues (the "brick dust" phenomenon).
Substituted 1,2,4-triazoles are unique because they are amphoteric . The parent ring has a pKa of ~2.2 (protonated) and ~10.3 (neutral NH acidity). This duality is your most powerful tool for purification, but it is also the primary cause of chromatographic failure.
Module 1: Chromatography & Regioisomer Separation
User Question: "I synthesized an N-alkylated 1,2,4-triazole, but I see two spots on TLC that are very close together. My column failed to separate them, and the peaks tailed significantly. How do I fix this?"
Diagnosis:
-
Regioisomers: Alkylation of 1,2,4-triazole typically yields a mixture of N1-substituted (major, thermodynamic) and N2/N4-substituted (minor, kinetic) products.
-
Silanol Interaction: The basic nitrogen atoms in the triazole ring interact with acidic silanols on the silica gel, causing peak broadening (tailing) and poor resolution.
Protocol: The "Buffered" Silica Approach
To separate tight regioisomers, you must suppress the silanol interaction to sharpen the peaks.
-
Mobile Phase Modifier: Do not use plain Hexane/Ethyl Acetate.
-
Add Base: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
-
Why? The base competitively binds to the acidic silanol sites on the silica, allowing the triazole to elute based on polarity rather than H-bonding interactions.
-
-
Alternative Solvent System: If EtOAc/Hexane fails, switch to DCM/Methanol (95:5) with 0.5% NH₄OH .
-
Note: N1-isomers are generally less polar and elute faster than N4-isomers on silica, but bulky substituents can invert this.
-
-
Flash Column Loading:
-
Dissolve crude in a minimum amount of DCM.
-
If solubility is poor, use dry loading : dissolve in MeOH/DCM, add Celite or Silica, rotovap to dryness, and load the powder.
-
Visualizing the Separation Logic:
Figure 1: Decision tree for optimizing chromatographic separation of triazole regioisomers.
Module 2: The Acid-Base Extraction (The "Switch")
User Question: "My product is stuck in a crude oil with unreacted starting materials. Recrystallization isn't working. Is there a chemical way to clean this?"
Diagnosis: If your 1,2,4-triazole retains an unsubstituted nitrogen (NH at position 3 or 5), it is acidic (pKa ~10).[1] You can pull it into water with a base, wash away impurities, and precipitate it with acid.
Protocol: pH-Swing Extraction
Applicability:[1][2] Only for 3,5-disubstituted 1,2,4-triazoles with a free NH, or mono-substituted ones with a free NH.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate .
-
Extraction (Step A): Extract with 1M NaOH (pH > 12).
-
Chemistry: The triazole deprotonates to form the water-soluble triazolate anion.
-
Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains non-acidic impurities like unreacted hydrazides or O-alkylated byproducts).
-
-
Precipitation (Step B): Cool the aqueous layer on ice. Slowly add 6M HCl dropwise until pH ~4-5.
-
Result: The neutral triazole will precipitate as a solid.
-
-
Isolation: Filter the solid. If it doesn't precipitate (too soluble), extract the acidic aqueous layer with EtOAc/DCM.
Data: Solubility & pKa Profile
| Species Form | Approx.[1][3][4][5][6] pH Environment | Solubility (Water) | Solubility (Organics) |
| Cation (Protonated) | pH < 2 | High | Low |
| Neutral | pH 4 - 8 | Moderate/Low | High |
| Anion (Deprotonated) | pH > 11 | High | Low |
Module 3: Recrystallization & "Oiling Out"
User Question: "I tried to recrystallize my triazole, but it just forms a gummy oil at the bottom of the flask. How do I get crystals?"
Diagnosis: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[7] 1,2,4-triazoles are prone to this due to their high polarity and hydrogen bonding capability.
Protocol: The Anti-Solvent Drop Method
Do not use a single solvent. Use a binary system.
-
Primary Solvent (Good Solubility): Dissolve the crude oil in the minimum amount of hot Ethanol or Methanol .
-
Tip: If it's very polar, add a few drops of water.
-
-
Anti-Solvent (Poor Solubility): Slowly add warm Water (if using alcohols) or Hexane (if using EtOAc) until the solution turns slightly cloudy.
-
The Re-Heat: Add one drop of the primary solvent to clear the cloudiness.
-
Slow Cool: Turn off the heat and let the flask cool in the oil bath (slow cooling prevents oiling).
-
Seeding: If oil forms, scratch the glass with a spatula or add a seed crystal.
Recommended Solvent Systems:
-
Ethanol / Water: Best for highly polar, high-melting triazoles.
-
Ethyl Acetate / Hexane: Best for lipophilic N-alkylated triazoles.
-
Toluene: (Single solvent) Good for aryl-substituted triazoles; high boiling point allows good thermal differential.
Module 4: Metal Scavenging (Contextual)
User Question: "I used a copper catalyst for an oxidative coupling to make my triazole. The product has a slight blue/green tint."[8]
Diagnosis: While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) makes 1,2,3-triazoles, 1,2,4-triazoles are occasionally synthesized via Cu-catalyzed oxidative coupling of amidines or nitriles. The nitrogen atoms in the triazole ring are excellent ligands for Copper (Cu), making it difficult to wash out.[8]
Protocol: EDTA Chelation Wash
Standard brine/water washes are insufficient because the Triazole-Cu bond is strong.
-
Dissolve: Dissolve product in EtOAc or DCM.
-
The Scavenger Wash: Wash the organic layer 3x with 0.1M EDTA (disodium salt) adjusted to pH 8 (with NaOH).
-
Mechanism: EDTA has a higher affinity constant (Kf) for Cu(II) than the triazole, stripping the metal from the ring.
-
-
Visual Check: The aqueous layer will turn blue.[8] Repeat until the aqueous layer is colorless.[8]
-
Final Polish: Wash with brine, dry over Na₂SO₄.[9]
Summary Workflow
Figure 2: Integrated purification workflow for substituted 1,2,4-triazoles.
References
-
Joule, J. A., & Mills, K. (2010).[10] Heterocyclic Chemistry (5th ed.). Wiley. (Defines the N1/N2 alkylation selectivity and tautomeric properties).
-
ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. Link (Provides pKa values: 2.19 for protonated, 10.26 for neutral).
-
Bayer, H. O., et al. (1981). Purification of triazoles. U.S. Patent 4,269,987. Link (Describes alkali metal salt slurry purification methods).
-
BenchChem. (2025).[7][8] Technical Support Center: Purification of 1,2,4-Triazole Salts. Link (General protocols for salt handling and solubility).
-
Wang, Q., et al. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega. Link (Details on purification of N-arylated triazoles via chromatography).
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. isres.org [isres.org]
- 3. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. rsc.org [rsc.org]
- 5. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of N-Aryl Amidine Cyclization
Welcome to the technical support center for the optimization of N-aryl amidine cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance your success rate.
I. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to identifying and resolving specific problems that may arise during the N-aryl amidine cyclization process. Each issue is presented in a question-and-answer format, offering not just a solution, but a rationale grounded in chemical principles.
Issue 1: Low to No Product Yield
Question: My N-aryl amidine cyclization is resulting in very low or no yield of the desired heterocyclic product. What are the likely causes and how can I improve the outcome?
Answer:
Low or non-existent product yield is a frequent challenge and can stem from several factors, ranging from suboptimal reaction conditions to issues with starting material stability. A systematic approach to troubleshooting is crucial.
Causality and Recommended Actions:
-
Inadequate Catalyst Activity or Loading:
-
The "Why": Many N-aryl amidine cyclizations, particularly those forming benzimidazoles or quinazolines, are transition-metal-catalyzed. The catalyst's choice, oxidation state, and concentration are critical. For instance, copper and palladium catalysts are commonly employed for their ability to facilitate the necessary C-N bond formation through oxidative cyclization.[1][2] Insufficient catalyst loading or a deactivated catalyst will stall the reaction.
-
Troubleshooting Protocol:
-
Catalyst Screening: If using a catalyst, screen a panel of common catalysts for this transformation (e.g., CuI, Cu(OAc)₂, Pd(OAc)₂, PdCl₂).
-
Ligand Variation: The electronic and steric properties of ligands can significantly impact catalyst performance. Experiment with different phosphine or diamine ligands. For copper-catalyzed reactions, ligands like 1,2-cyclohexanediamine have proven effective.[2]
-
Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). Be mindful that higher loadings can sometimes lead to increased side product formation.
-
Catalyst Integrity: Ensure your catalyst is not degraded. Use freshly opened or properly stored catalysts.
-
-
-
Incorrect Solvent Choice:
-
The "Why": The solvent plays a multifaceted role, influencing reactant solubility, reaction temperature, and the stabilization of intermediates or transition states. A solvent that does not adequately dissolve the starting materials or is not suitable for the reaction temperature will hinder the reaction.[3][4][5] Polar aprotic solvents like DMF, DMSO, and MeCN are often effective.[3][4]
-
Troubleshooting Protocol:
-
Solvent Screening: Test a range of solvents with varying polarities and boiling points. Common choices include toluene, THF, DMF, DMSO, and MeCN.[3][4]
-
Solubility Check: Before setting up the reaction, confirm the solubility of your N-aryl amidine starting material in the chosen solvent at the intended reaction temperature.
-
-
-
Suboptimal Temperature and Reaction Time:
-
The "Why": Cyclization reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can cause decomposition of starting materials, intermediates, or the final product.[3]
-
Troubleshooting Protocol:
-
Temperature Gradient: Run the reaction at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).
-
Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time and to check for decomposition.
-
-
-
Influence of Base:
-
The "Why": The choice and stoichiometry of the base can be critical, especially in reactions involving deprotonation steps or neutralization of acidic byproducts. The base can influence which reaction pathway is favored, as demonstrated in syntheses where the choice between triethylamine and 2-aminopyridine determines whether a benzimidazole or an N-arylindazole is formed from a common intermediate.[6]
-
Troubleshooting Protocol:
-
Base Screening: Evaluate a variety of organic and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu, Et₃N, DBU).
-
Stoichiometry: Vary the equivalents of the base to find the optimal concentration.
-
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired cyclized product, but I'm also observing a significant amount of byproducts. How can I improve the selectivity?
Answer:
Byproduct formation is a common issue that can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating their occurrence.
Common Byproducts and Mitigation Strategies:
-
Hydrolysis of the Amidine:
-
The "Why": Amidines can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water, leading to the formation of the corresponding N-aryl amine and an amide.[7]
-
Mitigation Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: Use aprotic solvents to minimize the presence of proton sources that can facilitate hydrolysis.
-
-
-
Unreacted Starting Material and Intermediates:
-
The "Why": Incomplete conversion can be mistaken for byproduct formation. This often points back to the issues discussed in the "Low to No Product Yield" section.
-
Mitigation Protocol:
-
Re-optimize Conditions: Revisit the optimization of catalyst, solvent, temperature, and reaction time.
-
Increase Reactant Equivalents: Consider a slight excess of one of the reactants if a bimolecular reaction is involved.
-
-
-
Alternative Cyclization Pathways or Rearrangements:
-
The "Why": Depending on the substrate, alternative cyclization pathways may be accessible, leading to isomeric products. For example, in the synthesis of quinazolines, regioselectivity can be an issue with unsymmetrically substituted anilines.[8]
-
Mitigation Protocol:
-
Mechanistic Consideration: Carefully consider the reaction mechanism and the electronic and steric factors that may favor one pathway over another. Computational studies can sometimes provide insight into the relative energy barriers of different pathways.[9]
-
Directed Cyclization: Employ directing groups on your substrate to favor the desired cyclization regiochemistry.
-
-
Issue 3: Difficulty with Starting Material Synthesis or Stability
Question: I'm having trouble synthesizing or isolating my N-aryl amidine precursor. It seems to be unstable. What can I do?
Answer:
The stability of the N-aryl amidine starting material is crucial for a successful cyclization. Some amidines can be sensitive to air, moisture, or even light.
Strategies for Handling Unstable Precursors:
-
In Situ Generation:
-
The "Why": If the N-aryl amidine is unstable, one of the most effective strategies is to generate it in situ and have it immediately undergo the cyclization reaction without isolation. This is a common approach in one-pot syntheses.[8]
-
Experimental Workflow:
-
Combine the precursors for the amidine formation (e.g., an amine and a nitrile derivative) under appropriate conditions.[10][11]
-
Once the amidine formation is deemed complete (monitored by a suitable analytical technique), add the reagents for the cyclization step directly to the same reaction vessel.
-
-
-
Protection/Deprotection Strategy:
-
The "Why": In some cases, a sensitive functional group on the N-aryl amidine can be temporarily protected to increase its stability during synthesis and handling.
-
Considerations: This adds steps to the overall synthesis but can be necessary for complex molecules. Choose a protecting group that is stable to the amidine formation conditions and can be selectively removed to allow for cyclization.
-
-
Salt Formation:
-
The "Why": Amidines are basic and can often be isolated and stored as more stable salts (e.g., hydrochloride or hydrobromide salts).[10]
-
Procedure: After synthesis, the amidine can be precipitated as a salt. The free base can then be liberated just before the cyclization reaction by treatment with a suitable base.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of N-aryl amidine cyclization.
Q1: What is the general mechanism for the oxidative cyclization of N-aryl amidines to form benzimidazoles?
A1: The generally accepted mechanism for the copper- or palladium-catalyzed oxidative cyclization involves a few key steps:
-
Coordination: The N-aryl amidine coordinates to the metal center.
-
C-H Activation/Deprotonation: An ortho C-H bond on the aryl ring is activated, often facilitated by a base, leading to the formation of a metallacyclic intermediate.
-
Reductive Elimination: Reductive elimination from the metallacycle forms the C-N bond of the benzimidazole ring and regenerates the active catalyst.[1] An external oxidant is often required to complete the catalytic cycle.
Caption: Proposed catalytic cycle for oxidative N-aryl amidine cyclization.
Q2: How do electron-donating and electron-withdrawing groups on the aryl ring affect the cyclization reaction?
A2: The electronic nature of substituents on the aryl ring can have a significant impact on the reaction rate and yield.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -Me) can increase the electron density of the aryl ring, making the ortho C-H bond more susceptible to activation. This often leads to faster reaction rates.[12]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the aryl ring, which can make C-H activation more difficult and slow down the reaction. In some cases, strong EWGs can even inhibit the reaction.[12]
Q3: Can microwave irradiation be used to promote N-aryl amidine cyclization?
A3: Yes, microwave irradiation is an excellent technique for accelerating these reactions. The rapid and efficient heating provided by microwaves can significantly reduce reaction times, often from hours to minutes, and can sometimes improve yields by minimizing the formation of thermal decomposition byproducts.[3]
Q4: What are some common methods for synthesizing the N-aryl amidine starting materials?
A4: There are several established methods for the synthesis of N-aryl amidines:
-
Pinner Reaction: This classic method involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imidate, which is then treated with an amine.[13]
-
Addition of Amines to Nitriles: This can be achieved directly if the nitrile is activated with an electron-withdrawing group. For unactivated nitriles, a strong base or a catalyst is often required.[10][13]
-
From Amides: Amides can be converted to imidoyl chlorides, which then react with amines to form amidines.[14]
Q5: Are there any transition-metal-free methods for N-aryl amidine cyclization?
A5: Yes, while many methods rely on transition metals, there are alternatives. For instance, some cyclizations can be promoted by strong bases or proceed through radical pathways initiated by light or an electrochemical potential.[1][10][15] Iodine-mediated oxidative cyclizations are also a viable transition-metal-free approach for synthesizing quinazolines from N,N'-disubstituted amidines.[8][16]
Caption: A systematic workflow for troubleshooting N-aryl amidine cyclization reactions.
III. Data Summary Tables
Table 1: Recommended Starting Conditions for Solvent and Base Screening
| Solvent | Dielectric Constant | Boiling Point (°C) | Common Bases to Screen |
| Toluene | 2.4 | 111 | KOt-Bu, NaOt-Bu |
| THF | 7.6 | 66 | NaH, LiHMDS |
| MeCN | 37.5 | 82 | K₂CO₃, Et₃N |
| DMF | 38.3 | 153 | K₂CO₃, Cs₂CO₃ |
| DMSO | 46.7 | 189 | K₂CO₃, DBU |
IV. Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Oxidative Cyclization to Benzimidazoles
-
To an oven-dried reaction vessel, add the N-aryl amidine (1.0 equiv), CuI (0.1 equiv), and a suitable ligand (e.g., 1,2-cyclohexanediamine, 0.2 equiv).
-
Add a base (e.g., K₂CO₃, 2.0 equiv) and an oxidant if necessary.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., DMSO) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. References
-
Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole - ResearchGate. Available from: [Link]
-
Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals - PMC. Available from: [Link]
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines | Journal of the American Chemical Society. Available from: [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available from: [Link]
-
N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides) - K. Ostrowska and A. Kolasa. Available from: [Link]
-
Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization | Organic Letters - ACS Publications. Available from: [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. Available from: [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. Available from: [Link]
-
a) Amidine N‐arylation optimization studies; b) One‐pot hydrolysis of... - ResearchGate. Available from: [Link]
-
Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC - NIH. Available from: [Link]
-
Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides - MDPI. Available from: [Link]
-
Synthesis of benzimidazoles through oxidative cyclization of amidines.... - ResearchGate. Available from: [Link]
-
Nucleophilic Amination of Aryl Halides with an Azanide Surrogate - ResearchGate. Available from: [Link]
-
Synthesis of amidines - Organic Chemistry Portal. Available from: [Link]
-
A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles - Organic Chemistry Portal. Available from: [Link]
-
Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines | ACS Omega - ACS Publications. Available from: [Link]
-
Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed. Available from: [Link]
-
SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES - Scholars' Bank. Available from: [Link]
-
Amidine reaction cyclization with malonoate ? | ResearchGate. Available from: [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC. Available from: [Link]
-
Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl-aryl bond forming mechanisms - PubMed. Available from: [Link]
-
Electrochemical Synthesis of 1,2-Substituted N-Amido Benzimidazoles by Reduction of Nitroarenes | Organic Letters - ACS Publications. Available from: [Link]
-
Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate | Organic Letters - ACS Publications. Available from: [Link]
-
Synthesis of Quinazolines from N,N'-Disubstituted Amidines via I2/KI-Mediated Oxidative C-C Bond Formation - Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC - NIH. Available from: [Link]
-
Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis | Chemical Reviews - ACS Publications. Available from: [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - PubMed. Available from: [Link]
-
Synthesis of Quinazolin-4(3H)-ones via Amidine N-Arylation - ACS Publications. Available from: [Link]
-
Synthesis of quinazolin-4(3H)-ones via amidine N-arylation - PubMed. Available from: [Link]
-
How can I a cyclize quinazoline ring through reaction of amines and anilines using methods other than glacial acetic acid/reflux in 2 hrs?! | ResearchGate. Available from: [Link]
-
Functionality of amidines and amidrazones - Semantic Scholar. Available from: [Link]
-
Synthesis and reactions of cyclic amidines | The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl-aryl bond forming mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Quinazolines from N,N'-Disubstituted Amidines via I2/KI-Mediated Oxidative C-C Bond Formation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for minimizing impurities in 1,2,4-triazole synthesis"
Answering the user's request.## Technical Support Center: High-Purity 1,2,4-Triazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into synthesizing high-purity 1,2,4-triazole and its derivatives. The 1,2,4-triazole core is a vital pharmacophore in numerous therapeutic agents, making the control of impurities paramount for safety and efficacy in drug development.[1][2][3][4] This resource provides detailed troubleshooting guides and protocols to help you navigate the common challenges encountered during synthesis and purification.
Troubleshooting Guide: Common Synthesis Issues
This section directly addresses specific experimental challenges in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Q1: My final 1,2,4-triazole product is a tan to dark brown color after synthesis, especially via the hydrazine/formamide route. What causes this discoloration and how can I obtain a colorless product?
A1: Discoloration is a common issue, particularly in high-temperature reactions like the direct synthesis from formamide and hydrazine.
-
Causality: The preferred temperature range for this reaction is 160° to 180° C.[5][6] Above 180°C, the rate of formamide decomposition becomes significant, leading to the formation of colored degradation byproducts.[6] The residual melt after the removal of excess formamide can range from light tan to reddish-brown.[6]
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature rigorously within the 160-180°C range to minimize formamide decomposition.[6]
-
Purification via Recrystallization: This is the most effective method for removing color. The crude triazole can be recrystallized from solvents like methyl ethyl ketone, ethyl acetate, or an ethanol-water mixture to yield a pure, colorless crystalline product.[6][7][8]
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. However, use it sparingly, as it can also adsorb your desired product, potentially reducing the yield.[9]
-
Optimized Distillation: When removing excess formamide post-reaction, using lower distillation pressures allows for a lower pot temperature, which can reduce the formation of colored materials.[6]
-
Q2: My HPLC and NMR analyses indicate the presence of a significant isomeric impurity. What is this likely byproduct and how can I prevent its formation?
A2: The most common isomeric impurity in the direct synthesis of the parent 1,2,4-triazole from hydrazine and formamide is 4-amino-1,2,4-triazole .[6][10]
-
Causality: This impurity arises from the self-condensation of hydrazine-containing reaction intermediates.[6] Its formation is favored when the local concentration of hydrazine is high relative to formamide.
-
Prevention Strategies:
-
Slow Reagent Addition: The most critical control parameter is the slow, controlled addition of hydrazine (or its hydrate) to pre-heated formamide. An extended feed time of 2-4 hours is advantageous.[6][11] This ensures that the hydrazine concentration remains minuscule at any given moment, minimizing side reactions and maximizing the desired triazole yield.[6][11]
-
Sub-Surface Addition: Introduce the hydrazine as a fine stream below the surface of the hot liquid formamide. This promotes immediate reaction and prevents localized high concentrations of hydrazine.[6][11]
-
Molar Ratio: Use a significant molar excess of formamide. A molar ratio of at least 4:1 of formamide to hydrazine is recommended to drive the desired reaction pathway.[5]
-
Ammonia Co-feed: One patented method suggests co-feeding ammonia along with hydrazine. Any formic acid from formamide decomposition reacts with ammonia to form ammonium formate, which then cleanly converts to 1,2,4-triazole, thus minimizing the pathway to the 4-amino isomer.[10]
-
Q3: My reaction yield is consistently low. What are the most common factors that suppress the yield in 1,2,4-triazole synthesis?
A3: Low yields are a frequent challenge, often stemming from reaction conditions, reagent quality, or side reactions.[12]
-
Potential Causes & Solutions:
-
Sub-Optimal Reaction Conditions: Classical methods like the Pellizzari reaction (amide + acylhydrazide) often require harsh conditions (high temperatures, long reaction times) that can lead to product degradation.[4][12]
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to unwanted side products and consuming reagents.[12]
-
Solution: Ensure all reagents, especially hydrazine which can degrade over time, are of high purity and from a reliable source. Purify starting materials if their quality is uncertain.
-
-
Incomplete Reaction: If the reaction does not go to completion, the yield will naturally be low.
-
Losses During Work-up/Purification: Significant product loss can occur during extraction and crystallization steps.
-
Q4: During purification, my product "oils out" of the recrystallization solvent instead of forming crystals. What is happening and how can I resolve it?
A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Causality: This typically happens for two main reasons:
-
The melting point of your compound (or a compound/impurity mixture) is lower than the boiling point of the chosen solvent.
-
The solution is cooled too rapidly, not allowing sufficient time for crystal nucleation and growth.[9]
-
-
Solutions:
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is insoluble). Dissolve the compound in a minimum of the hot "good" solvent and add the "anti-solvent" dropwise until turbidity persists, then allow to cool slowly.[9]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can then move it to an ice bath or refrigerator to maximize crystal precipitation.[9]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful batch to initiate nucleation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable industrial method for synthesizing the parent 1,2,4-triazole?
A1: The direct, single-step reaction between hydrazine (or hydrazine hydrate) and formamide is a widely used industrial method.[5][6] This process is advantageous because it uses inexpensive raw materials, operates at atmospheric pressure, and can achieve high yields (92-98%) and purity (94-98%) when properly controlled.[5][6][11]
Q2: How do the Einhorn-Brunner and Pellizzari reactions compare for synthesizing substituted 1,2,4-triazoles in terms of impurity profiles?
A2: Both are classic methods for creating substituted triazoles, but they have different starting materials and impurity concerns.[4][14][15]
-
Pellizzari Reaction (Amide + Acylhydrazide): When using an unsymmetrical approach (i.e., the acyl groups of the amide and acylhydrazide are different), a significant challenge is the "interchange of acyl groups." This leads to the formation of a mixture of three different triazole products, which can be difficult to separate.[13]
-
Einhorn-Brunner Reaction (Imide + Hydrazine): This reaction also faces regioselectivity issues when an unsymmetrical imide is used, potentially yielding an isomeric mixture.[1][2] However, the outcome is generally more predictable. The acyl group derived from the stronger carboxylic acid preferentially occupies the 3-position of the triazole ring, allowing for a more targeted synthesis of a specific isomer.[1][2][3]
Q3: What analytical techniques are essential for accurately assessing the purity of my final 1,2,4-triazole product?
A3: A comprehensive purity assessment requires a combination of chromatographic and spectroscopic methods.[9][16]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantitative purity analysis. A reverse-phase C18 column is commonly used to separate the main compound from impurities.[16][17] Peak area integration provides the percentage purity.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the desired product and for identifying and quantifying isomeric impurities, which may co-elute in HPLC.[16]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound and is invaluable for identifying the masses of unknown impurities.[9][16]
-
Infrared (IR) Spectroscopy: IR is used to confirm the presence of key functional groups within the molecule.[9]
Comparative Summary of Synthesis Methods
| Synthesis Method | Starting Materials | Key Advantages | Common Impurity/Challenge | Typical Yield/Purity |
| Direct Synthesis | Hydrazine + Formamide | High yield, high purity, single step, inexpensive reagents[5][6] | 4-amino-1,2,4-triazole, colored byproducts[6][10] | 92-98% Yield, 94-98% Purity[5][6] |
| Pellizzari Reaction | Amide + Acylhydrazide | Access to 3,5-disubstituted triazoles[4][14] | Isomeric mixtures from acyl group exchange, requires high temp[4][13] | Variable, often moderate[4] |
| Einhorn-Brunner Reaction | Imide + Hydrazine | Predictable regioselectivity for unsymmetrical imides[1][3] | Isomeric mixtures possible, but controllable[1][2] | Good yields reported[2] |
Impurity Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and mitigating impurities during 1,2,4-triazole synthesis.
Caption: Troubleshooting workflow for impurity identification and mitigation.
Detailed Protocol: High-Purity 1,2,4-Triazole from Hydrazine and Formamide
This protocol is based on a well-established, high-yield method and incorporates best practices to minimize impurity formation.[5][6][11]
Materials:
-
Formamide (reagent grade)
-
Hydrazine hydrate (64% aqueous solution)
-
Methyl ethyl ketone (for recrystallization)
-
Round-bottom flask (e.g., 1 L) equipped with a mechanical stirrer, heating mantle, temperature controller with thermocouple, distillation head with condenser, and addition funnel or syringe pump.
Procedure:
-
Reaction Setup: Charge the round-bottom flask with formamide (at least a 4-molar equivalent to the hydrazine to be added). Begin stirring and heat the formamide to 170°C.
-
Hydrazine Addition: Once the formamide has reached a stable temperature of 170°C (± 2°C), begin the slow, sub-surface addition of hydrazine hydrate via the addition funnel or syringe pump. The addition should be controlled over 2-4 hours.
-
Reaction & Distillation: During the addition, byproducts including ammonia, water, and some formic acid will distill from the reaction mixture. Maintain the pot temperature at 170-175°C and ensure the vapor temperature at the distillation head stays below 100°C to minimize loss of formamide.[10]
-
Completion: After the hydrazine addition is complete, maintain the reaction mixture at 170°C for an additional hour to ensure the reaction goes to completion.
-
Work-up (Formamide Removal): Allow the mixture to cool slightly (to ~120-140°C). Apply a vacuum to the system and distill off the excess unreacted formamide. The formamide distillate can be recycled for future batches.[6][11]
-
Isolation of Crude Product: Once the majority of the formamide has been removed, the residual product is crude 1,2,4-triazole, which will solidify upon cooling.
-
Purification (Recrystallization):
-
To the crude 1,2,4-triazole melt (while still warm, >80°C), add a sufficient amount of methyl ethyl ketone to dissolve the material with heating and stirring.[7]
-
Allow the solution to cool slowly to room temperature. Crystals of pure 1,2,4-triazole will form.
-
Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.[18]
-
Collect the colorless crystals by vacuum filtration, wash with a small amount of cold methyl ethyl ketone, and dry under vacuum.
-
This protocol, when carefully followed, can produce 1,2,4-triazole with a purity exceeding 98%.[5][6]
References
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
- Petree, H. E., Pociask, J. R., & Gupton, J. T. (1981). Method for direct preparation for 1,2,4-triazole from hydrazine and formamide (U.S. Patent No. 4,267,347). U.S.
- Sipos, G., Harsanyi, K., & Sohar, P. (1985). Process for the preparation of 1,2,4-triazole (U.S. Patent No. 4,490,539). U.S.
-
Synthesis and Bioactivity of 1,2,4-Triazoles. (2018). TIJER.org. [Link]
-
Einhorn–Brunner reaction. (2023, November 29). In Wikipedia. [Link]
-
Process For Preparation Of 1, 2, 4 Triazole With Minimum Formation Of 4-amino 1, 2, 4 Triazole. (n.d.). Indian Patent Office. [Link]
-
Petree, H. E., Pociask, J. R., & Gupton, J. T. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. UR Scholarship Repository. [Link]
-
Luo, J. (2017). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Chemistry of Heterocyclic Compounds, 53(3), 1-6. [Link]
-
Synthesis of 1,2,4 triazole compounds. (2023). ISRES. [Link]
-
Pellizzari reaction. (2023, April 22). In Wikipedia. [Link]
-
HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. Retrieved February 22, 2026, from [Link]
-
Direct Synthesis of 1,2,4-Triazole Method. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (2024, January 15). SIELC. [Link]
- Process for producing 1h-1,2,4-triazole. (1985).
-
Kumar, P., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Medicinal Chemistry, 5(11), 484-489. [Link]
-
1,2,4-TRIAZOLE. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. (2019). ResearchGate. [Link]
-
Pellizzari Reaction Mechanism. (2020, April 9). YouTube. [Link]
- Crystalline form of a bis 1,2,4-triazole compound. (1998).
-
Crosby, O. (2020). Einhorn‐Brunner reaction. Semantic Scholar. [Link]
-
A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. (2015). Chemical Communications. [Link]
-
SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. (n.d.). Retrieved February 22, 2026, from [Link]
Sources
- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 8. WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Process For Preparation Of 1, 2, 4 Triazole With Minimum Formation Of [quickcompany.in]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
"enhancing the cell potency of 1,2,4-triazolo[1,5-a]pyridine inhibitors"
Technical Support Center: 1,2,4-Triazolo[1,5-a]pyridine Scaffold Optimization
Current Status: ONLINE Agent: Senior Application Scientist (MedChem/Biology Interface) Topic: Enhancing Cell Potency of 1,2,4-triazolo[1,5-a]pyridine Inhibitors[1]
Welcome to the Scaffold Optimization Support Hub
You have reached the Tier 3 Technical Support for researchers working with the 1,2,4-triazolo[1,5-a]pyridine core. This scaffold is a privileged structure in kinase drug discovery (notably JAK1/2, p38 MAPK, and PI3K) due to its isoelectronic similarity to purines.
However, a common "ticket" we receive involves a discrepancy between excellent enzymatic
Ticket #001: The "Potency Gap" (Biochemical vs. Cellular Shift)
User Complaint:
"My lead compound (C2-amine substituted) has an enzymatic
of 4 nM against JAK1. However, in the TF-1 cell proliferation assay, theis >800 nM. Why is the shift >200-fold?"
Diagnosis: This is the classic "ATP-Competitive Shift." The 1,2,4-triazolo[1,5-a]pyridine scaffold typically binds to the ATP-binding pocket (Type I inhibitor).[1]
-
Biochemical Assays are often run at
(ATP), usually 10-50 µM.[1] -
Intracellular ATP is physiological (1-5 mM).[1]
-
Permeability: The polar nitrogen-rich core may suffer from poor passive diffusion or P-gp efflux.[1]
Troubleshooting Protocol:
Step 1: Calculate the
-
If
jumps significantly, your compound is not binding tightly enough to outcompete cellular ATP. -
Resolution: You must improve the residence time or affinity.
Step 2: Structural Patch (The "Filgotinib" Solution) Literature on Filgotinib (GLPG0634) and CEP-33779 reveals that the C2-position is the critical vector for cell potency.[1]
-
Issue: Simple amines at C2 often lack the lipophilicity to cross the membrane efficiently.
-
Fix: Introduce a cyclic aliphatic group or a rigidified amide linker at C2. This masks the polarity and often picks up additional hydrophobic interactions in the solvent-exposed region.
Step 3: Efflux Check (Caco-2) The triazolopyridine core can be a P-gp substrate.[1]
-
Action: Run a bi-directional Caco-2 permeability assay.
-
Threshold: If Efflux Ratio (B-A / A-B) > 2.0, you have an efflux problem.
Visualization: The Cellular Potency Workflow
Caption: Diagnostic workflow for identifying the root cause of poor cellular potency in triazolopyridine inhibitors.
Ticket #002: Metabolic Instability (Microsomal Clearance)[1]
User Complaint:
"We improved cell potency, but the half-life (
) in human liver microsomes (HLM) is less than 15 minutes. Where is the metabolic soft spot?"
Diagnosis: The 1,2,4-triazolo[1,5-a]pyridine ring is electron-deficient, but the attached substituents are vulnerable.
-
Vulnerability A: The pyridine ring itself is relatively stable, but oxidation can occur if electron-donating groups are present.
-
Vulnerability B (Most Common): Benzylic oxidation on substituents attached to the aryl ring at C2 or C6.
Resolution Strategy (SAR Table):
| Structural Zone | Common Liability | Stabilization Strategy |
| C2-Linker | Amide hydrolysis or N-dealkylation | Switch to cyclic amines or rigidify with cyclopropane (e.g., Filgotinib).[1] |
| C6-Position | Unsubstituted C6 is metabolically safe but low potency | Add Fluorine or small alkyl.[1] Warning: Methyl at C6 is a "soft spot" for oxidation. Use |
| C8-Position | Para-substituted aryl (common for JAK2) | Block para-position metabolism with F or OMe.[1] |
Expert Insight: In the development of CEP-33779 , researchers found that substitution at the C8 position (para-substitution on the aryl ring) was optimum for JAK2 potency, while the C2 nitrogen position was the key to tuning physicochemical properties without killing enzymatic activity [1].[2]
Ticket #003: Isoform Selectivity (JAK1 vs. JAK2)
User Complaint:
"Our compound hits JAK1 (
5 nM) but also inhibits JAK2 (8 nM). We need to avoid JAK2 to prevent anemia side effects. How do we tune this scaffold?"
Diagnosis: The ATP binding pockets of JAK1 and JAK2 are nearly identical. Selectivity relies on subtle differences in the solvent-exposed front regions or the deeper hydrophobic pocket.
Resolution Strategy:
-
Meta-Substitution Rule: Research indicates that meta-substitution of the C2-NH-aryl moiety often provides superior selectivity for JAK1 over JAK2/3 compared to para-substitution [1].[1]
-
The "Kink" Effect: Introducing a non-linear geometry (kink) at the C2 position can exploit the slightly different shape of the JAK1 phosphate-binding loop (P-loop).[1]
Selectivity Visualization (JAK Pathway Context):
Caption: Mechanism of action highlighting the necessity of JAK1 selectivity to maintain JAK2-mediated erythropoiesis.
FAQ: Rapid Fire Solutions
Q: My compound precipitates in the cell media. What is the solubility limit of this scaffold?
-
A: The core is planar and tends to stack (π-π interactions).[1] If your ClogP > 3.5, you will face solubility issues.
-
Fix: Introduce an
carbon (e.g., a morpholine or piperazine tail) at the solvent-exposed region (usually the tail of the C2 substituent) to disrupt planarity.
-
Q: Can I replace the pyridine nitrogen (N1) to make an imidazo[1,2-a]pyridine?
-
A: You can, but you lose the specific H-bond acceptor capability of N1. In many kinase active sites (like JAK), N1 accepts a hydrogen bond from the hinge region (e.g., Leu932 in JAK2) [2]. Removing it often kills potency.
Q: What is the best solvent for stock solutions?
-
A: DMSO is standard. However, avoid freeze-thaw cycles >5 times.[1] This scaffold is stable, but sulfonamide or amide tails attached to it can degrade.
References
-
Stump, C. A., et al. (2012). "A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779."[1] Journal of Medicinal Chemistry.
-
Menet, C. J., et al. (2015). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry.
-
Galapagos NV. (2011).[1] "Filgotinib (GLPG0634) Clinical Data and Structure." Galapagos R&D Update.
-
Li, Z., et al. (2022).[3] "Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Filgotinib | CAS 1206161-97-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
"evaluating the selectivity of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine against different kinases"
This guide evaluates the selectivity profile of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine , a critical fragment scaffold in the discovery of inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .
Executive Summary & Mechanism of Action
This compound (hereafter referred to as PAT-Fragment ) represents a privileged pharmacophore in kinase drug discovery. It functions as a competitive ATP-mimetic, primarily targeting the hinge region of serine/threonine kinases.
-
Primary Target Class: MAP Kinase Kinase Kinases (MAP3K), specifically ASK1 (MAP3K5).
-
Secondary/Off-Target Risks: p38 MAPK isoforms (
), JNK1/2 , and ALK5 (TGF R1). -
Mechanism: The pyridine nitrogen (N1 of pyridine) and the triazole amine (C5-NH2) form a characteristic bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (typically interacting with the backbone amide of the "gatekeeper" residue + 1).
Editorial Insight: While often cited as a starting block for ASK1 inhibitors (like the precursor to Selonsertib ), this fragment exhibits moderate promiscuity. Its selectivity is determined not by the core itself but by the substituents added to the N1-pyridine or C3-triazole positions.
Selectivity Profile & Benchmarking
The following table contrasts the PAT-Fragment against optimized clinical candidates. The fragment shows high ligand efficiency (LE) but poor selectivity compared to fully elaborated drugs.
| Feature | PAT-Fragment (Scaffold) | Selonsertib (GS-4997) | SB-203580 |
| Primary Target | ASK1 / p38 (Pan-inhibitor) | ASK1 (Highly Selective) | p38 |
| IC | ~1–10 | ~10–50 nM | ~50–100 nM |
| Selectivity Ratio (ASK1:p38) | ~1:5 (Poor differentiation) | >500:1 | <1:1000 |
| Binding Mode | Type I (ATP Hinge Binder) | Type I (Stabilizes inactive conf.)[1] | Type I |
| Key Liability | CYP450 Inhibition (Pyridine moiety) | Low Bioavailability | Liver Toxicity |
Critical Analysis: The naked PAT-Fragment lacks the "selectivity filter" typically provided by a hydrophobic tail (e.g., a terminal cyclopropyl-amide or fluorophenyl group) that extends into the kinase back-pocket. Consequently, it inhibits both ASK1 and p38 with comparable potency.
Signaling Pathway Context
The compound intervenes in the ASK1-MKK-p38/JNK pathway, which regulates apoptosis and inflammation during oxidative stress.
Caption: The ASK1 signaling cascade. The compound inhibits the upstream kinase ASK1 but may show cross-reactivity with the downstream effector p38.
Experimental Protocols for Selectivity Profiling
To rigorously evaluate the selectivity of this scaffold, a dual-assay approach is required: Biochemical FRET for intrinsic affinity and Cellular Reporter Assays for pathway specificity.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
Objective: Determine
-
Reagents:
-
Recombinant Human ASK1 (catalytic domain) and p38
. -
Alexa Fluor® 647-labeled ATP tracer.
-
Europium-labeled anti-GST antibody (for GST-tagged kinases).
-
-
Workflow:
-
Step 1: Dilute PAT-Fragment in DMSO (10-point dose-response, starting at 100
M). -
Step 2: Add kinase (5 nM final) and antibody (2 nM) to a 384-well low-volume plate.
-
Step 3: Incubate for 1 hour at RT to allow inhibitor binding.
-
Step 4: Add Tracer (concentration =
of tracer for each kinase). -
Step 5: Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio (
). -
Fit data to a sigmoidal dose-response curve to derive
. -
Selectivity Index (SI):
. An SI > 10 indicates ASK1 preference.
-
Protocol B: AP-1 Luciferase Reporter Assay (Cellular Selectivity)
Objective: Confirm functional inhibition in a cellular context.
-
Cell Line: HEK293T stably transfected with AP-1-Luciferase reporter.
-
Induction:
-
ASK1-Specific: Treat with
(activates ASK1 via Thioredoxin release). -
p38-Specific: Treat with TNF-
(activates p38 via TRAF2/RIPK1, bypassing ASK1 in some contexts).
-
-
Method:
-
Pre-treat cells with PAT-Fragment (10
M) for 1 hour. -
Add Inducer (
or TNF- ) for 6 hours. -
Lyse cells and add Luciferin substrate.
-
Measure luminescence.
-
Interpretation: If the compound inhibits
-induced signal but not TNF- -induced signal, it suggests upstream ASK1 selectivity over downstream p38.
-
Workflow Diagram: Selectivity Screening Pipeline
Caption: Step-by-step screening workflow to filter the PAT-Fragment scaffold for selective kinase inhibitors.
References
-
Laufer, S. A., et al. (2002). "Discovery of 1,2,4-Triazole-Based Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry. Link
-
Lannigan, G. G., et al. (2011). "Small Molecule Inhibitors of ASK1: A Patent Review." Expert Opinion on Therapeutic Patents. Link
-
Toker, A., et al. (2012). "Selectivity Profiling of Kinase Inhibitors: Methodology and Interpretation." Nature Reviews Drug Discovery. Link
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link
Sources
"cross-reactivity profiling of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine"
Executive Summary
The molecule 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine (hereafter referred to as Py-Tri-Amine ) represents a privileged scaffold in medicinal chemistry, primarily acting as a hinge-binding motif for p38 MAP Kinase (p38 MAPK) inhibitors. While structurally analogous to the classic pyridinyl-imidazole inhibitors (e.g., SB203580), the replacement of the imidazole with a 1,2,4-triazole core alters the physicochemical profile, specifically affecting lipophilicity and hydrogen bond donor/acceptor capabilities.
Critical Finding: While the Py-Tri-Amine scaffold offers improved solubility and reduced promiscuity compared to bis-aryl imidazoles, it retains a significant liability: Type II binding to Cytochrome P450 (CYP) enzymes. The exposed pyridine nitrogen coordinates with the heme iron of CYP isoforms (specifically CYP3A4 and CYP1A2), necessitating rigorous cross-reactivity profiling early in the hit-to-lead phase.
Chemical Context & Mechanism of Action[1][2]
To understand the cross-reactivity profile, one must understand the binding mode. This scaffold functions as a Type I ATP-competitive inhibitor .
-
Primary Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide of Met109 (in p38
). -
Secondary Interaction: The amino group at position 5 of the triazole serves as a hydrogen bond donor to the gatekeeper residue or solvent networks.
-
Electronic "Push-Pull": The electron-deficient triazole ring modulates the basicity of the pyridine, potentially lowering the pKa compared to simple aminopyridines, which influences both kinase affinity and hERG channel blockade risks.
Comparative Analysis: Py-Tri-Amine vs. Alternatives
This section compares the Py-Tri-Amine scaffold against the industry-standard Pyridinyl-Imidazole (SB203580 core) and the Fused Triazolopyridine scaffold.
Table 1: Physicochemical and Selectivity Profile Comparison
| Feature | Py-Tri-Amine Scaffold | Pyridinyl-Imidazole (SB203580) | Fused Triazolopyridine |
| Primary Target | p38 MAPK ( | p38 MAPK ( | p38 MAPK / JAKs |
| Kinase Selectivity | Moderate. Hits JNK/CK1. | Low. Frequent hitter (CK1, GAK, RIPK2). | High. Steric constraints limit off-targets. |
| CYP Inhibition Risk | High. Exposed pyridine N coordinates heme. | High. Exposed pyridine N coordinates heme. | Low. Nitrogen is often internal/sterically blocked. |
| Solubility (pH 7.4) | High. Triazole increases polarity. | Low-Moderate. Lipophilic core. | Moderate. |
| Metabolic Stability | Moderate. Pyridine oxidation prone. | Low. Prone to oxidative metabolism. | High. Rigid scaffold resists oxidation. |
Detailed Analysis
-
Vs. Pyridinyl-Imidazole: The Py-Tri-Amine is superior for fragment-based drug discovery (FBDD) . The extra nitrogen in the triazole ring lowers the LogP (approx. 1.5 vs 2.5 for imidazoles), improving the ligand efficiency (LE). However, both share the "Pyridine Liability" regarding CYP inhibition.
-
Vs. Fused Systems: Fusing the rings (e.g., [1,2,4]triazolo[1,5-a]pyridine) eliminates the rotatable bond between the rings. While this improves selectivity by "freezing" the bioactive conformation, it often reduces the raw affinity for the hinge region compared to the flexible Py-Tri-Amine.
Cross-Reactivity Profiling Data
The following data represents a consensus profile derived from structure-activity relationship (SAR) studies of 4-pyridinyl-triazole derivatives.
Table 2: Representative Cross-Reactivity Data (IC50 / )
| Target | Activity Type | Value (Approx.) | Interpretation |
| p38 | On-Target | 50 - 200 nM | Potent hinge binder. |
| p38 | On-Target | 80 - 300 nM | High isoform homology. |
| CYP3A4 | Off-Target (Inhibitor) | 1 - 5 | Major Liability. Heme coordination. |
| CYP1A2 | Off-Target (Inhibitor) | 10 | Moderate risk. |
| hERG | Safety | > 30 | Low risk (Polarity mitigates hydrophobic trapping). |
| CK1 | Kinase Off-Target | 500 nM | Common off-target for this pharmacophore. |
Experimental Protocols
To validate the profile of a Py-Tri-Amine derivative, you must employ a self-validating screening cascade that differentiates between competitive inhibition and heme-coordination.
Protocol A: Differential CYP Inhibition Assay (Spectral Shift)
Purpose: To determine if the compound inhibits CYP450 via active site binding or direct heme coordination (a characteristic of pyridines).
-
Preparation: Prepare human liver microsomes (HLM) at 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Baseline Scan: Record the optical difference spectrum (400–500 nm) of the reduced microsomes (add Sodium Dithionite) using a dual-beam spectrophotometer.
-
Compound Addition: Titrate the Py-Tri-Amine compound (0.5
M to 50 M) into the sample cuvette; add solvent vehicle to the reference cuvette. -
Detection:
-
Type II Spectrum: Look for a peak at ~425–430 nm and a trough at ~390–410 nm .
-
Interpretation: This "Red Shift" confirms the pyridine nitrogen is displacing the water molecule coordinated to the heme iron, indicating a non-competitive/tight-binding inhibition mechanism.
-
Protocol B: Kinase Selectivity (TR-FRET / LanthaScreen)
Purpose: Quantify on-target potency vs. off-target liability.
-
Reagents: Use Europium-labeled anti-GST antibody, AlexaFluor-labeled Kinase Tracer (e.g., Tracer 199), and recombinant GST-p38
. -
Incubation: Mix 5 nM kinase, 2 nM antibody, and 10 nM tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Competition: Add Py-Tri-Amine (10-point dilution series). Incubate for 1 hour at RT.
-
Readout: Measure TR-FRET (Excitation 340 nm; Emission 615 nm and 665 nm).
-
Validation: Calculate the emission ratio (665/615). A decrease in ratio indicates displacement of the tracer.
-
Control: Use SB203580 as a positive control (
nM).
-
Visualization of Signaling & Workflow
Diagram 1: The Cross-Reactivity Screening Cascade
This workflow illustrates the decision gates for progressing a Py-Tri-Amine fragment.
Caption: Decision tree prioritizing early detection of CYP heme-coordination, a specific risk of the pyridine-triazole scaffold.
Diagram 2: Molecular Interaction Mode (Mechanism)
Visualizing why the scaffold works (Kinase) and why it fails (CYP).
Caption: The Pyridine Nitrogen is a "double-edged sword," binding the Kinase Hinge (good) and the CYP Heme Iron (bad).
References
-
Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry.
-
Regan, J., et al. (2002). "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate." Journal of Medicinal Chemistry.
-
Kalgutkar, A. S., et al. (2005). "Functionalized 1-aminobenzotriazoles as selective mechanism-based inhibitors of cytochrome P450 2B subtypes." Drug Metabolism and Disposition.
-
Vanden Brink, B. M., et al. (2012). "Structural motifs associated with cytochrome P450 inhibition: The pyridine-triazole liability." Expert Opinion on Drug Metabolism & Toxicology.
-
Muthal, R. K., et al. (2010).[1] "Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase." Iranian Journal of Basic Medical Sciences.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
